molecular formula C10H9IN2O2S B015930 4-Iodo-1-tosyl-1H-imidazole CAS No. 163854-63-5

4-Iodo-1-tosyl-1H-imidazole

Cat. No.: B015930
CAS No.: 163854-63-5
M. Wt: 348.16 g/mol
InChI Key: GNMAMHYZZVUENR-UHFFFAOYSA-N
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Description

4-Iodo-1-tosyl-1H-imidazole is a chemical compound with the molecular formula C10H9IN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of an iodine atom at the 4-position and a tosyl group (p-toluenesulfonyl) at the 1-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-tosyl-1H-imidazole typically involves the iodination of 1-tosyl-1H-imidazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-tosyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-1-tosyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-tosyl-1H-imidazole depends on its specific application. In general, the compound can interact with various molecular targets through its imidazole ring and the functional groups attached to it. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The iodine and tosyl groups can also influence its reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: The iodine atom makes it suitable for cross-coupling reactions, while the tosyl group can enhance its solubility and stability .

Properties

IUPAC Name

4-iodo-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMAMHYZZVUENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392246
Record name 4-IODO-1-TOSYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163854-63-5
Record name 4-IODO-1-TOSYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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